Deschloromeclozine
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Overview
Description
Deschloromeclozine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with the molecular formula C25H28N2, has a molecular weight of 356.5 g/mol. The benzhydryl group and the 3-methylphenyl group attached to the piperazine ring contribute to its unique chemical properties.
Preparation Methods
The synthesis of Deschloromeclozine typically involves the nucleophilic substitution reaction of benzhydryl chloride with piperazine in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Deschloromeclozine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl or 3-methylphenyl groups can be replaced with other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Deschloromeclozine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an angiotensin-converting enzyme (ACE) inhibitor.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Deschloromeclozine involves its interaction with specific molecular targets and pathways. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound’s structure allows it to interact with various receptors and enzymes, leading to its diverse biological effects.
Comparison with Similar Compounds
Deschloromeclozine can be compared with other piperazine derivatives such as:
1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine: This compound has a similar benzhydryl group but a different substituent on the piperazine ring.
1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Another derivative with a nitro-benzenesulfonyl group, showing different chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and biological activities.
Properties
IUPAC Name |
1-benzhydryl-4-[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-21-9-8-10-22(19-21)20-26-15-17-27(18-16-26)25(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25H,15-18,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNOZWCKPABFIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16896-82-5 |
Source
|
Record name | 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016896825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(DIPHENYLMETHYL)-4-((3-METHYLPHENYL)METHYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ2CXR689 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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